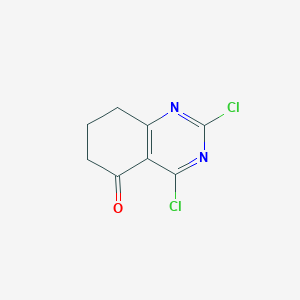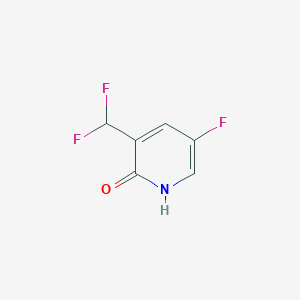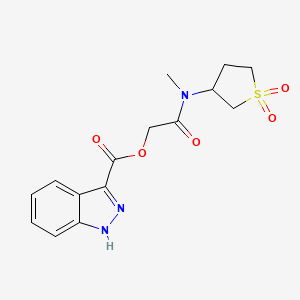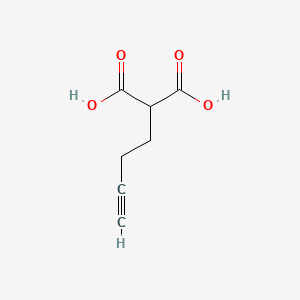
2-(But-3-ynyl)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-3-ynyl)malonic acid, also known as 2-(3-butynyl)malonic acid, is an organic compound with the chemical formula C7H8O4. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a but-3-ynyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-ynyl)malonic acid typically involves the alkylation of malonic ester with an appropriate alkyl halide, followed by hydrolysis and decarboxylation. The general steps are as follows:
Deprotonation: Malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes an SN2 reaction with but-3-ynyl bromide to form the alkylated malonic ester.
Hydrolysis: The ester groups are hydrolyzed to carboxylic acids using aqueous acid.
Decarboxylation: Heating the resulting dicarboxylic acid leads to decarboxylation, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale. This includes the use of continuous flow reactors for the alkylation step and efficient separation techniques for purification .
化学反応の分析
Types of Reactions: 2-(But-3-ynyl)malonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyne position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or other electrophiles under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonic acids.
科学的研究の応用
2-(But-3-ynyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
作用機序
The mechanism of action of 2-(But-3-ynyl)malonic acid involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes .
類似化合物との比較
Malonic Acid: The parent compound, used widely in organic synthesis.
Dimethyl Malonate: An ester derivative used in similar synthetic applications.
Diethyl Malonate: Another ester derivative with similar reactivity.
Uniqueness: 2-(But-3-ynyl)malonic acid is unique due to the presence of the but-3-ynyl group, which imparts distinct reactivity and potential for forming complex structures. This makes it valuable in specialized synthetic applications where other malonic acid derivatives may not be suitable .
特性
分子式 |
C7H8O4 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
2-but-3-ynylpropanedioic acid |
InChI |
InChI=1S/C7H8O4/c1-2-3-4-5(6(8)9)7(10)11/h1,5H,3-4H2,(H,8,9)(H,10,11) |
InChIキー |
UZQOKRDVZJETRF-UHFFFAOYSA-N |
正規SMILES |
C#CCCC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
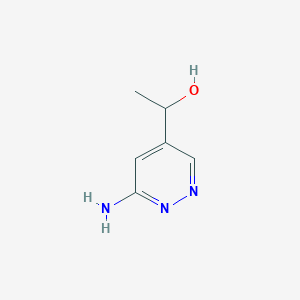
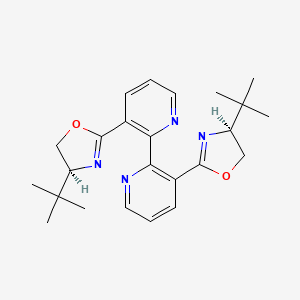
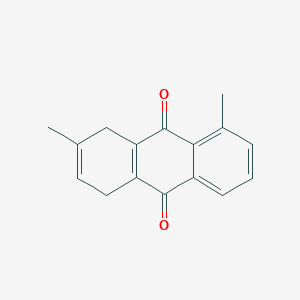
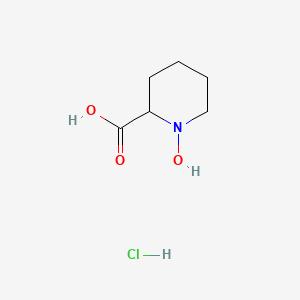
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)
![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)
![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
